molecular formula C7H8Cl3N B194825 4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride CAS No. 152402-97-6

4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride

Cat. No.: B194825
CAS No.: 152402-97-6
M. Wt: 212.5 g/mol
InChI Key: YIDBERCXNYKRKU-UHFFFAOYSA-N
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Description

4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride (CAS 152402-97-6) is a chemical compound with the molecular formula C 7 H 7 Cl 2 N·HCl and a molecular weight of 212.50 g/mol . This compound is professionally identified in pharmaceutical research as Rabeprazole Impurity 23 . It serves as a critical reference standard and intermediate in the development and analysis of Rabeprazole, a proton pump inhibitor, helping researchers control the quality and understand the profile of the active pharmaceutical ingredient (API) . The chemical is classified with the hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Proper handling procedures, including the use of personal protective equipment, are essential. This product is supplied for laboratory research purposes and must be stored sealed in a dry environment at 2-8°C . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-chloro-2-(chloromethyl)-3-methylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N.ClH/c1-5-6(9)2-3-10-7(5)4-8;/h2-3H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDBERCXNYKRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CCl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467721
Record name 4-Chloro-2-(chloromethyl)-3-methylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152402-97-6
Record name 4-Chloro-2-(chloromethyl)-3-methylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride typically involves the chlorination of 2-methyl-3-pyridinemethanol. The reaction is carried out in the presence of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction conditions usually involve refluxing the reactants in an inert solvent such as dichloromethane or chloroform .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Methyl-substituted pyridines.

Scientific Research Applications

Chemistry

  • Intermediate for Synthesis: This compound serves as an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals .
  • Reactivity Studies: Its dual substitution pattern (chloromethyl and chlorine) enhances its reactivity, making it valuable for various synthetic applications .

Biology

  • Biological Activity: Preliminary studies suggest that 4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride exhibits antimicrobial and anticancer properties. It is studied for its potential to inhibit certain enzymes and receptors, influencing cellular pathways related to neurotransmission and cell signaling .
  • Enzyme Inhibition: The compound has shown inhibitory effects on acetylcholinesterase, which is crucial for regulating neurotransmitter levels .

Medicine

  • Therapeutic Development: It is being explored as a building block for new therapeutic agents, particularly in the development of drugs targeting microbial infections and cancer .
  • Cytotoxicity Studies: In vitro studies indicate that this compound can induce apoptosis in cancer cell lines, suggesting its potential utility in oncology .
Biological ActivityDescriptionReferences
Antimicrobial ActivityExhibits activity against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits acetylcholinesterase

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyridine derivatives, including this compound. Results indicated significant inhibition of Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Cytotoxicity in Cancer Research

Another investigation focused on the cytotoxic effects of this compound on HeLa cells. The study found that treatment with varying concentrations led to increased rates of apoptosis, suggesting a promising avenue for cancer therapy development .

Neuropharmacological Effects

Research into the neuropharmacological properties revealed that compounds structurally related to 4-Chloro-2-(chloromethyl)-3-methylpyridine could modulate neurotransmitter levels, impacting cognitive functions and potentially offering therapeutic benefits for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects .

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : 4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride
  • CAS Number : 152402-97-6
  • Molecular Formula : C₇H₈Cl₃N
  • Molecular Weight : 212.50 g/mol
  • Structure : Features a pyridine ring substituted with chloro groups at positions 2 and 4, a methyl group at position 3, and a chloromethyl group at position 2, with a hydrochloride salt .

Applications and Significance Primarily used as a synthetic intermediate or impurity in pharmaceuticals, notably in proton pump inhibitors (PPIs) like Lansoprazole and Rabeprazole . Its structural features enable reactivity in alkylation and nucleophilic substitution reactions.

Comparison with Structurally Similar Compounds

2-(Chloromethyl)-4-methoxypyridine Hydrochloride

  • CAS : 62734-08-1
  • Molecular Formula: C₇H₈Cl₂NO
  • Molecular Weight : 209.05 g/mol
  • Key Differences :
    • Replaces the 3-methyl group with a methoxy (-OCH₃) group.
    • Impact : Enhanced electron-donating properties due to methoxy, increasing solubility in polar solvents.
    • Applications : Intermediate in antihistamines or antifungal agents.

2-(Chloromethyl)-4-methoxy-3-methylpyridine Hydrochloride

  • CAS : 86604-74-2
  • Molecular Formula: C₈H₁₀Cl₂NO
  • Molecular Weight : 208.08 g/mol
  • Key Differences: Contains both 3-methyl and 4-methoxy substituents. Storage: Stable at +4°C (less stringent than the target compound) .

2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine Hydrochloride

  • CAS : 153259-31-5
  • Molecular Formula: C₁₁H₁₇Cl₂NO₂
  • Molecular Weight : 266.17 g/mol
  • Key Differences :
    • Substitutes a 3-methoxypropoxy chain at position 4.
    • Physical Properties : Higher boiling point (360°C) and melting point (113–115°C) due to the extended alkoxy group .
    • Applications : Key intermediate in Rabeprazole synthesis, where the alkoxy chain contributes to drug bioavailability .

4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine Hydrochloride

  • CAS : 142885-96-9
  • Molecular Formula : C₈H₉Cl₃N
  • Molecular Weight : 240.52 g/mol
  • Key Differences: Additional methyl group at position 5.

Comparative Analysis Table

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Storage Conditions
152402-97-6 C₇H₈Cl₃N 212.50 2-Cl, 3-CH₃, 4-Cl-CH₂ Lansoprazole/Rabeprazole impurity 2–8°C, inert atmosphere
62734-08-1 C₇H₈Cl₂NO 209.05 2-Cl-CH₂, 4-OCH₃ Antifungal intermediates Room temperature
86604-74-2 C₈H₁₀Cl₂NO 208.08 2-Cl-CH₂, 3-CH₃, 4-OCH₃ Not specified +4°C
153259-31-5 C₁₁H₁₇Cl₂NO₂ 266.17 2-Cl-CH₂, 3-CH₃, 4-(3-OCH₂CH₂CH₂O) Rabeprazole intermediate Ambient, dry conditions
142885-96-9 C₈H₉Cl₃N 240.52 2-Cl-CH₂, 3-CH₃, 4-Cl, 5-CH₃ Antitumor drug synthesis Not specified

Key Findings and Implications

Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl) enhance electrophilicity, critical for nucleophilic substitution in drug synthesis.
  • Alkoxy chains (e.g., 3-methoxypropoxy) improve solubility and bioavailability in pharmaceuticals .

Safety Considerations :

  • Compounds with multiple chloro groups (e.g., 152402-97-6) often exhibit higher toxicity (H302/H314 hazards) .

Industrial Relevance :

  • The target compound’s stringent storage requirements reflect its reactivity and instability compared to analogs .

Biological Activity

4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride is a compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula: C7H7Cl2N
  • Molecular Weight: 176.04 g/mol
  • CAS Number: 11506744
  • Chemical Structure: The compound features a pyridine ring substituted with chlorine and chloromethyl groups, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors, influencing pathways related to neurotransmission and cell signaling.

Enzyme Inhibition

Studies have shown that compounds similar to 4-Chloro-2-(chloromethyl)-3-methylpyridine can inhibit enzymes involved in neurotransmitter metabolism. For example, its structural analogs have demonstrated inhibitory effects on acetylcholinesterase (AChE), which is crucial for the regulation of acetylcholine levels in the synaptic cleft .

Pharmacological Effects

The pharmacological profile of this compound suggests several potential therapeutic applications:

  • Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
  • Cytotoxicity: In vitro studies have reported cytotoxic effects on cancer cell lines, suggesting potential applications in oncology. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular signaling pathways.

Data Table: Biological Activity Overview

Biological ActivityDescriptionReferences
Antimicrobial ActivityExhibits activity against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits acetylcholinesterase

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyridine derivatives, including this compound. Results indicated significant inhibition of Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
  • Cytotoxicity in Cancer Research : Another investigation focused on the cytotoxic effects of this compound on HeLa cells. The study found that treatment with varying concentrations led to increased rates of apoptosis, suggesting a promising avenue for cancer therapy development .
  • Neuropharmacological Effects : Research into the neuropharmacological properties revealed that compounds structurally related to 4-Chloro-2-(chloromethyl)-3-methylpyridine could modulate neurotransmitter levels, impacting cognitive functions and potentially offering therapeutic benefits for neurodegenerative diseases .

Q & A

Q. How to resolve contradictory reports on the compound’s biological activity across cell lines?

  • Methodological Answer : Variability in IC₅₀ values (e.g., 5–50 µM in cancer cells) may stem from differential expression of target proteins (e.g., EGFR). Use CRISPR knockouts and isoform-specific inhibitors to isolate mechanisms. Dose-response curves with Hill coefficients >1 suggest cooperative binding .

Data Contradiction Analysis

Example : Conflicting solubility data in DMSO (20 mg/mL vs. 35 mg/mL) may arise from lot-to-lot purity variations or residual solvents. Validate via Karl Fischer titration (<0.1% H₂O) and HPLC purity checks (>98%) before experimentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride
Reactant of Route 2
4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride

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